2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol

Lipophilicity Membrane permeability Drug discovery

2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol (CAS 1338494-96-4) is a synthetic α-(trichloromethyl)-1H-pyrazole-4-methanol derivative belonging to the trichloromethyl carbinol subclass of functionalized pyrazoles. Its molecular formula is C₉H₁₃Cl₃N₂O with a molecular weight of 271.57 g/mol.

Molecular Formula C9H13Cl3N2O
Molecular Weight 271.6 g/mol
CAS No. 1338494-96-4
Cat. No. B1396384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol
CAS1338494-96-4
Molecular FormulaC9H13Cl3N2O
Molecular Weight271.6 g/mol
Structural Identifiers
SMILESCCN1C(=C(C(=N1)C)C(C(Cl)(Cl)Cl)O)C
InChIInChI=1S/C9H13Cl3N2O/c1-4-14-6(3)7(5(2)13-14)8(15)9(10,11)12/h8,15H,4H2,1-3H3
InChIKeyZWJYXYXMANYCIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol (CAS 1338494-96-4): Procurement-Relevant Physicochemical Profile and Comparator Context


2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol (CAS 1338494-96-4) is a synthetic α-(trichloromethyl)-1H-pyrazole-4-methanol derivative belonging to the trichloromethyl carbinol subclass of functionalized pyrazoles. Its molecular formula is C₉H₁₃Cl₃N₂O with a molecular weight of 271.57 g/mol . The compound features a secondary alcohol at the α-position of the trichloromethyl group attached to position 4 of a 1-ethyl-3,5-dimethyl-1H-pyrazole ring system . The closest in-class analogs include the 1,3-dimethyl (CAS 1338495-32-1), 1,5-dimethyl (CAS 1338495-33-2), and 1-methyl (CAS 1338495-17-2) variants, each differing in N-alkyl substitution pattern, as well as the corresponding ketone oxidation product (CAS 1306738-54-4) . These structural differences produce measurable divergence in lipophilicity, thermal properties, and hydrogen-bonding capacity that directly impact experimental design and synthetic utility. This compound is commercially available from multiple vendors at 95–98% purity and is classified as an irritant under standard hazard labeling .

Why In-Class Trichloromethyl Pyrazole Carbinols Are Not Interchangeable: The Case for CAS 1338494-96-4


Trichloromethyl pyrazole-4-methanol derivatives share a conserved core but diverge meaningfully at the N1 and C3/C5 substitution positions. The target compound's 1-ethyl substituent raises its predicted LogP to 2.29, compared to 1.30 for the 1,3-dimethyl analog . This ~10-fold difference in octanol-water partition coefficient affects solubility, membrane partitioning in cell-based assays, and chromatographic retention behavior. The ethyl group also increases molecular weight to 271.57 Da versus 243.52 Da for the dimethyl analogs , and elevates the boiling point by approximately 23 °C relative to the 1,3-dimethyl variant (358.3 vs. 335.5 °C at 760 mmHg) . The secondary alcohol pKa of 11.73 determines the protonation state under physiological and near-physiological buffer conditions, influencing hydrogen-bond donor/acceptor capacity relative to the ketone analog (CAS 1306738-54-4), which lacks the hydroxyl entirely . These quantifiable differences mean that substitution with a dimethyl or monomethyl analog—or the oxidized ketone form—yields a chemically distinct entity with altered physical properties and potentially divergent reactivity in downstream transformations. Researchers screening for structure-activity relationships or optimizing synthetic routes must therefore treat each N-alkyl variant as a discrete chemical tool rather than a generic replacement.

Quantitative Differential Evidence: 2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol vs. Closest Analogs


Lipophilicity Advantage: +0.99 LogP Over the 1,3-Dimethyl Analog (CAS 1338495-32-1)

The target compound exhibits a predicted LogP of 2.29, compared to 1.30 for the 1,3-dimethyl analog (CAS 1338495-32-1), representing a +0.99 LogP difference . This corresponds to an approximately 10-fold higher octanol-water partition coefficient. The elevated lipophilicity stems from the N-ethyl substituent replacing the N-methyl group on the pyrazole ring, increasing hydrocarbon surface area. Higher LogP values are associated with enhanced passive membrane permeability and increased partitioning into hydrophobic environments in biological assays. The target compound's LogP of 2.29 also places it within a favorable range for CNS drug-likeness (typically LogP 1–4), whereas the 1,3-dimethyl analog at LogP 1.30 falls near the lower boundary, potentially limiting membrane transit in certain cell-based models.

Lipophilicity Membrane permeability Drug discovery

Boiling Point Differential: +22.8 °C Higher vs. 1,3-Dimethyl and 1,5-Dimethyl Analogs

The target compound has a predicted boiling point of 358.3±37.0 °C at 760 mmHg, compared to 335.5±37.0 °C for both the 1,3-dimethyl (CAS 1338495-32-1) and 1,5-dimethyl (CAS 1338495-33-2) analogs . This +22.8 °C increase is attributable to the additional methylene unit in the N-ethyl substituent, which raises molecular weight by 28 Da (271.57 vs. 243.52) and increases van der Waals interactions. The flash point also increases from 156.7±26.5 °C (dimethyl analogs) to 170.5±26.5 °C . These thermal differences are practically relevant for vacuum distillation purification, where the higher boiling point permits a wider separation window from lower-boiling impurities, and for high-temperature reaction conditions where thermal decomposition risks must be assessed.

Thermal stability Purification Process chemistry

Redox State Differentiation: Secondary Alcohol vs. Ketone Oxidation Analog (CAS 1306738-54-4)

The target compound (CAS 1338494-96-4, MW 271.57) is a secondary alcohol bearing a hydroxyl group at the α-position of the trichloromethyl substituent, whereas the ketone analog (2,2,2-trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone, CAS 1306738-54-4, MW 269.56) contains a carbonyl group at the same position . This oxidation state difference has three quantifiable consequences: (i) the alcohol pKa of 11.73±0.20 makes it a neutral hydrogen-bond donor under physiological and most synthetic conditions (pH < 10), while the ketone is only a hydrogen-bond acceptor; (ii) the alcohol can serve as a precursor for esterification, etherification, or oxidation reactions, whereas the ketone is the terminal oxidation product and cannot be functionalized at that position without reduction; (iii) the alcohol's predicted topological polar surface area (TPSA) of 38.05 Ų differs from the ketone's TPSA (estimated ~34.1 Ų), influencing solubility and chromatographic behavior. The target alcohol is therefore the more versatile synthetic intermediate when downstream functionalization at the α-position is required.

Synthetic intermediate Functional group interconversion Hydrogen bonding

N-Substitution Pattern: Ethyl vs. Methyl Influence on Steric Profile and Molecular Weight

The target compound bears an N-ethyl substituent (MW 271.57, C9H13Cl3N2O), whereas the most compact analog is the N-methyl variant (CAS 1338495-17-2, MW 229.49, C6H7Cl3N2O)—a 42.08 Da difference . Compared to the dimethyl analogs (MW 243.52), the target compound is 28.05 Da heavier . The ethyl group introduces one additional rotatable bond and increased steric bulk at the N1 position. In the context of pyrazole-based bioactive molecule design, the N-alkyl group size has been shown to modulate target binding affinity by altering the orientation of substituents at the 3- and 5-positions [1]. The pyrazole scaffold is a privileged structure in agrochemical and pharmaceutical research, with N-substitution pattern recognized as a critical determinant of both target engagement and metabolic stability [1]. The target compound's specific 1-ethyl-3,5-dimethyl substitution pattern is distinct from all other commercially available trichloromethyl pyrazole carbinol isomers.

Structure-activity relationship Steric effect Molecular design

Commercially Available Purity Range: 95–98% Across Multiple Independent Suppliers

The target compound is commercially available from multiple independent vendors with specified purity levels: 95% (AKSci, catalog 8990DM) , 98% (Leyan, catalog 1786002) , and 95%+ from Fluorochem (catalog 372142) . This multi-supplier availability with consistent purity specifications reduces single-source dependency risk. The close analog 1,3-dimethyl variant (CAS 1338495-32-1) is listed as 98% by Leyan (catalog 1785999) , while the 1,5-dimethyl variant (CAS 1338495-33-2) is listed as 95% by Leyan (catalog 1408441) . The 1-methyl variant is available at 97% (Leyan, catalog 1429580) . However, several analogs from the Fluorochem series (catalog 10-F372137 for 1,3-dimethyl; 10-F372138 for 1,5-dimethyl) are listed as 'Discontinued' by CymitQuimica , whereas the target compound's Fluorochem catalog 372142 remains actively listed. AKSci and VWR both carry the target compound with active stock listings , providing supply redundancy.

Procurement Quality assurance Supply chain

Density Differential as a Handle for Formulation and Crystallization Screening

The target compound has a predicted density of 1.4±0.1 g/cm³, whereas the 1,3-dimethyl and 1,5-dimethyl analogs both exhibit predicted densities of 1.5±0.1 g/cm³ . This –0.1 g/cm³ density differential, arising from the ethyl group's larger molar volume relative to methyl, translates to approximately 7% lower mass per unit volume. In crystallization screening, density differences can influence crystal packing, polymorphism outcomes, and the selection of antisolvents. The target compound's refractive index is predicted at 1.570 , providing an additional physicochemical identifier for quality control. Density also affects the calculation of molar concentrations for stock solution preparation: 1 mmol of the target compound occupies approximately 0.194 mL (based on 271.57 g/mol ÷ 1.4 g/cm³), compared to approximately 0.162 mL for 1 mmol of the dimethyl analog, a ~20% volume difference that may be relevant for high-concentration formulation work.

Density Crystallization Formulation

Recommended Application Scenarios for 2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Requiring a Higher-Lipophilicity Pyrazole Trichloromethyl Carbinol Probe

In medicinal chemistry and agrochemical SAR programs, the target compound's LogP of 2.29 provides a defined lipophilicity increment over the 1,3-dimethyl analog (LogP 1.30), enabling systematic exploration of how N-alkyl chain length affects target binding, cellular permeability, and metabolic stability . The approximately 10-fold higher partition coefficient predicts enhanced passive membrane transit in cell-based assays such as Caco-2 permeability screens. The ethyl group simultaneously increases steric bulk at the N1 position without altering the trichloromethyl carbinol pharmacophore, allowing researchers to decouple electronic from steric contributions to activity. The target compound is therefore the preferred probe when the experimental hypothesis specifically requires a pyrazole trichloromethyl carbinol with elevated logP and N-ethyl substitution—a combination not available from any of the N-methyl or dimethyl analogs.

Synthetic Intermediate Requiring a Functionalizable α-Hydroxyl Handle

The secondary alcohol functional group (pKa 11.73) of CAS 1338494-96-4 distinguishes it from the ketone analog (CAS 1306738-54-4) and enables downstream derivatization via esterification, etherification, silylation, or oxidation chemistry . The trichloromethyl group strongly activates the adjacent carbinol carbon toward nucleophilic displacement under Jocic-Reeve reaction conditions, making this compound a strategic intermediate for the synthesis of α-substituted carboxylic acids and amides [1]. The higher boiling point (358.3 °C) relative to dimethyl analogs provides a wider thermal window for reaction optimization at elevated temperatures. Researchers engaged in diversity-oriented synthesis or scaffold functionalization should select this compound over the ketone analog when further α-position chemistry is planned, and over the dimethyl analogs when higher thermal tolerance during synthesis is required.

Agrochemical Lead Discovery Leveraging the Pyrazole Trichloromethyl Scaffold

Trichloromethyl-substituted pyrazoles and pyrazole-4-methanols have established precedent as scaffolds for herbicidal, fungicidal, and insecticidal lead compounds as documented in multiple patent families [2]. The target compound's specific 1-ethyl-3,5-dimethyl substitution pattern, combined with the trichloromethyl carbinol moiety, provides a distinct vector for agrochemical lead optimization. The predicted density (1.4 g/cm³), LogP (2.29), and pKa (11.73) collectively define its formulation-relevant properties, including volatility (vapor pressure <1 mmHg at 25 °C) and protonation state under environmental pH conditions . When screening pyrazole-based compound libraries for herbicidal or fungicidal activity, the target compound's N-ethyl substitution pattern fills a structural niche distinct from the more common N-methyl or N-phenyl pyrazole variants.

Multi-Supplier Procurement for Long-Term Preclinical Development Programs

For research programs requiring sustained access to a pyrazole trichloromethyl carbinol building block, the target compound offers demonstrable supply chain advantages: commercial availability from at least three independent vendors (AKSci, Leyan, VWR/Fluorochem) at consistent purity specifications of 95–98% . This contrasts with certain dimethyl analog catalog numbers (Fluorochem 10-F372137 for 1,3-dimethyl; 10-F372138 for 1,5-dimethyl) that have been listed as discontinued . The MDL number MFCD20441405 and CAS 1338494-96-4 provide unambiguous identifiers for procurement documentation and inventory management. The compound's irritant hazard classification is clearly documented, facilitating straightforward safety assessment and handling protocol development .

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